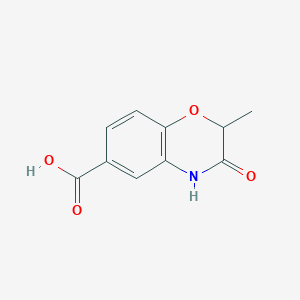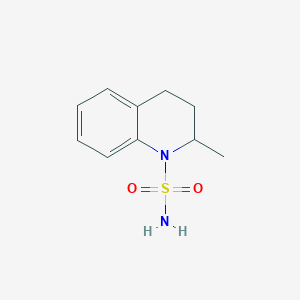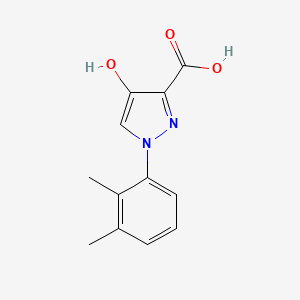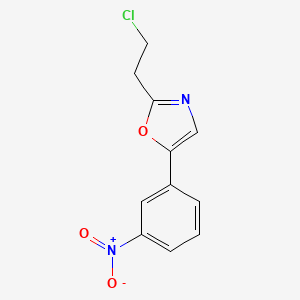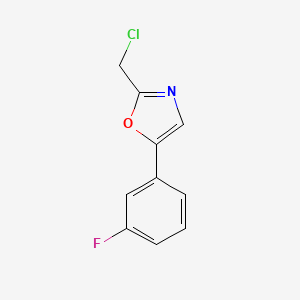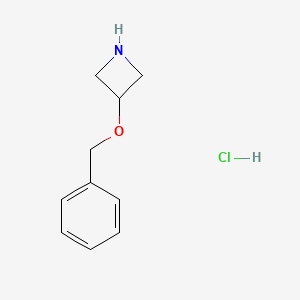
3-(Benzyloxy)azetidine hydrochloride
Descripción general
Descripción
“3-(Benzyloxy)azetidine hydrochloride” is a chemical compound with the empirical formula C10H14ClNO . It has a molecular weight of 199.68 . This compound is typically provided in solid form .
Synthesis Analysis
Azetidines, including “this compound”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has been achieved through various methods, including [2+2] cycloaddition reactions . The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Cl.C1NCC1OCc2ccccc2 . The InChI code for this compound is 1S/C10H13NO.ClH/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;/h1-5,10-11H,6-8H2;1H .
Chemical Reactions Analysis
Azetidines, such as “this compound”, exhibit unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, including the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 199.68 . The compound should be stored in an inert atmosphere at room temperature .
Aplicaciones Científicas De Investigación
Synthesis Applications
- Domino Ring Opening and Cyclization : Research has demonstrated the utility of azetidine derivatives in complex chemical synthesis processes. For instance, a study detailed the efficient synthesis of trans-3,4-dihydro-2H-1,4-benzoxazine moieties through aziridine ring opening followed by copper-catalyzed Goldberg coupling cyclization, showcasing good to excellent yields (Rao, Naidu, & Sekar, 2009) .
- Stereoselective Synthesis : Another study focused on the stereoselective synthesis of cis-3,4-disubstituted piperidines via ring transformation of 2-(2-mesyloxyethyl)azetidines, indicating the versatility of azetidine derivatives in generating valuable templates for medicinal chemistry (Mollet et al., 2011) .
Antimicrobial and Antitubercular Activities
- Novel Trihydroxy Benzamido Azetidin-2-one Derivatives : A study synthesized and characterized novel trihydroxy benzamido azetidin-2-one derivatives, screening them for antimicrobial and antitubercular activities. Compounds exhibited significant antimicrobial and antitubercular activities, highlighting the potential pharmacological applications of azetidine derivatives (Ilango & Arunkumar, 2011) .
Pharmacological Interactions
- Drug-Drug Interactions : Research into drug interactions, such as the study on human serum albumin (HSA) and drug-drug interaction with 3'-Azido-3'-deoxythymidine (AZT), provides insights into how azetidine derivatives may affect or be affected by other medications, crucial for understanding their potential therapeutic applications (Zhu et al., 2008) .
Safety and Hazards
“3-(Benzyloxy)azetidine hydrochloride” is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
Azetidines, including “3-(Benzyloxy)azetidine hydrochloride”, have attracted major attention in organic synthesis due to their unique reactivity and stability . They have been used as motifs in drug discovery, polymerization, and chiral templates . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
Mecanismo De Acción
Target of Action
Azetidines, the core structure of this compound, are known to be important in organic synthesis and medicinal chemistry . They are used in the synthesis of various bioactive molecules and natural products . .
Mode of Action
Azetidines, in general, are known for their unique reactivity driven by considerable ring strain . This allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions
Biochemical Pathways
Azetidines are known to be involved in various chemical reactions, including [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis . The exact pathways and downstream effects influenced by 3-(Benzyloxy)azetidine hydrochloride remain to be elucidated.
Result of Action
As a derivative of azetidines, it may share some of the properties of this class of compounds, which are known to be used in the synthesis of various bioactive molecules and natural products . .
Análisis Bioquímico
Biochemical Properties
3-(Benzyloxy)azetidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions. This reactivity allows this compound to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions. Additionally, the benzyloxy group can undergo oxidation and reduction reactions, further expanding the compound’s biochemical versatility .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. For instance, it may inhibit or activate kinases, which are crucial for cell signaling. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it may form covalent bonds with the active site of an enzyme, thereby inhibiting its activity. Alternatively, it can act as an allosteric modulator, binding to a site other than the active site and inducing conformational changes that enhance or inhibit enzyme activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold doses beyond which the compound’s toxicity increases significantly. High doses of this compound can cause cellular damage, disrupt metabolic processes, and induce oxidative stress. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites. These metabolic transformations can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production. The subcellular localization of this compound can determine its specific biological effects and therapeutic potential .
Propiedades
IUPAC Name |
3-phenylmethoxyazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;/h1-5,10-11H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTSSUSLZRYTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673949 | |
| Record name | 3-(Benzyloxy)azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897019-59-9 | |
| Record name | 3-(Benzyloxy)azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


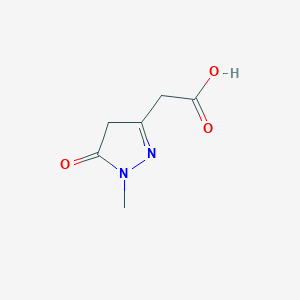
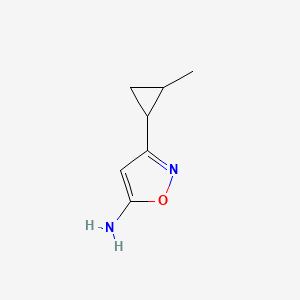
![3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea](/img/structure/B1521578.png)

![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
![[1-(3-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521585.png)
